Cimetidine EP Impurity H

Overview

Description

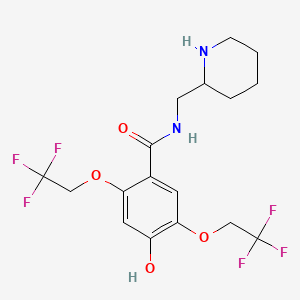

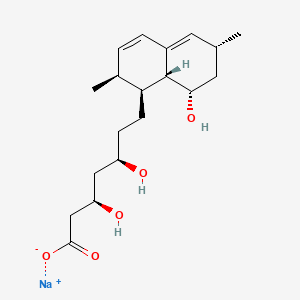

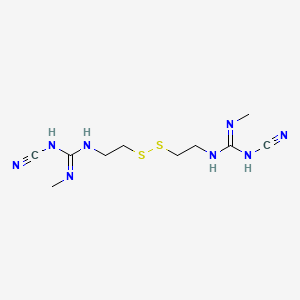

“Cimetidine EP Impurity H” is a chemical compound that is commonly used as a reference standard in analytical laboratories . It is also known as N,N-Dimethyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)imidazolidin-1-amine . The compound has a molecular weight of 314.43 g/mol and a molecular formula of C₁₀H₁₈N₈S₂ .

Molecular Structure Analysis

The molecular structure of “Cimetidine EP Impurity H” can be represented by the SMILES string CN=C(NCCSSCCNC(=NC)NC#N)NC#N . The InChI representation is InChI=1S/C10H18N8S2/c1-13-9(17-7-11)15-3-5-19-20-6-4-16-10(14-2)18-8-12/h3-6H2,1-2H3,(H2,13,15,17)(H2,14,16,18) .

Physical And Chemical Properties Analysis

“Cimetidine EP Impurity H” is a white crystalline solid that is stable under normal conditions . It is mildly acidic with a pKa of 6.6, and it has a melting point of 144-148°C .

Scientific Research Applications

Analytical Method Development

Cimetidine EP Impurity H: is utilized in the development of analytical methods for the detection and quantification of impurities in pharmaceutical compounds. The chemical structure of Cimetidine EP Impurity H, 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine) , allows it to serve as a reference standard in chromatographic techniques .

Method Validation (AMV)

In the pharmaceutical industry, Cimetidine EP Impurity H plays a crucial role in method validation processes. It helps ensure that analytical methods meet the required accuracy and specificity for regulatory submissions, particularly for Abbreviated New Drug Applications (ANDA) .

Quality Control (QC) Applications

For Quality Control applications, Cimetidine EP Impurity H is used to validate the purity and potency of cimetidine during commercial production. Its detailed characterization data compliant with regulatory guidelines makes it an essential standard for QC laboratories .

Ion-Exchange Chromatography (IC)

Cimetidine EP Impurity H: is used as a certified organic standard in IC applications. IC is an analytical technique employed for the separation and quantification of anions and cations in aqueous samples, which is vital for environmental or food analysis and quality control .

Mechanism of Action

Target of Action

Cimetidine EP Impurity H, also known as Cimetidine Disulfane Impurity , is a derivative of Cimetidine, which is a histamine H2 receptor antagonist . The primary target of Cimetidine and its impurities is the histamine H2 receptor, which plays a crucial role in gastric acid secretion .

Mode of Action

Cimetidine EP Impurity H, like Cimetidine, is likely to interact with the histamine H2 receptors. Cimetidine competitively inhibits histamine binding to these receptors . This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .

Biochemical Pathways

The primary biochemical pathway affected by Cimetidine EP Impurity H is the gastric acid secretion pathway. By inhibiting the histamine H2 receptors, it reduces the production of gastric acid, pepsin, and gastrins . It also blocks the activity of cytochrome P-450 .

Result of Action

The molecular and cellular effects of Cimetidine EP Impurity H’s action are likely to be similar to those of Cimetidine. By inhibiting the histamine H2 receptors, it reduces gastric acid secretion, leading to a decrease in gastric volume and acidity . This can help manage conditions like GERD, peptic ulcer disease, and indigestion .

properties

IUPAC Name |

1-cyano-3-[2-[2-[(N-cyano-N'-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N8S2/c1-13-9(17-7-11)15-3-5-19-20-6-4-16-10(14-2)18-8-12/h3-6H2,1-2H3,(H2,13,15,17)(H2,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTGYLDJRZJUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCCSSCCNC(=NC)NC#N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one](/img/structure/B601711.png)